molecular formula C7H8N2O2S B12552287 1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione CAS No. 187333-32-0

1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione

Cat. No.: B12552287
CAS No.: 187333-32-0
M. Wt: 184.22 g/mol
InChI Key: VKEHXEIKPBUMHC-UHFFFAOYSA-N
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Description

1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione is a heterocyclic compound that features a unique fusion of thiazole and pyridine rings

Preparation Methods

The synthesis of 1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, allowing for the introduction of various substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione can be compared with other similar compounds, such as:

Properties

CAS No.

187333-32-0

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

1-methyl-3H-[1,2]thiazolo[4,3-b]pyridine 2,2-dioxide

InChI

InChI=1S/C7H8N2O2S/c1-9-7-3-2-4-8-6(7)5-12(9,10)11/h2-4H,5H2,1H3

InChI Key

VKEHXEIKPBUMHC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CS1(=O)=O)N=CC=C2

Origin of Product

United States

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